5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which contributes to its biological activity. The compound has been noted for its potential therapeutic applications, particularly as an inhibitor of Janus Kinase 3, which is relevant in treating various immunological disorders such as lupus, rheumatoid arthritis, and multiple sclerosis .
The compound can be classified under the broader category of pyrimidine derivatives, which are known for their diverse pharmacological properties. Pyrimidines are integral components of nucleic acids and have been extensively studied for their roles in medicinal chemistry due to their ability to interact with biological targets . The specific compound's CAS number is 1638763-68-4, and it has been documented in chemical databases such as PubChem and CAS Common Chemistry.
Methods and Technical Details
The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various methods. One notable approach involves the reaction of appropriate pyrimidine derivatives with bromoalkyl compounds under basic conditions. The synthesis typically requires the following steps:
These methods are detailed in patents that discuss the preparation of pyrrolo[2,3-d]pyrimidine derivatives and their intermediates .
Reactions and Technical Details
The compound participates in various chemical reactions typical for heterocyclic compounds. Key reactions include:
These reactions underline the versatility of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in synthetic organic chemistry.
Process and Data
The primary mechanism of action for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves inhibition of Janus Kinase 3. This enzyme plays a critical role in signaling pathways associated with immune responses. By inhibiting this kinase, the compound can modulate inflammatory processes and has potential applications in treating autoimmune diseases.
Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can selectively inhibit Janus Kinase enzymes with varying degrees of potency depending on their structural modifications .
Physical and Chemical Properties
While specific physical properties such as melting point and boiling point are not extensively documented in available literature, general characteristics include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms within its structure.
Scientific Uses
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several potential applications in scientific research:
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid relies on sequential halogenation and carboxylation reactions. The core 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is first generated through cyclization of 4-amino-5-bromo-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine intermediates, followed by selective N-methylation using methyl iodide under basic conditions (e.g., potassium carbonate in DMF) [6] [8]. Subsequent regioselective bromination at the C5 position is achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in aprotic solvents, yielding 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate (CAS: 1638761-56-4; MW: 212.05 g/mol) [2] [8].
Carboxylation at C2 employs palladium-catalyzed carbonylation, where the brominated intermediate reacts with carbon monoxide (1–3 atm) in methanol/tetrahydrofuran mixtures using Pd(dppf)Cl₂ as a catalyst. This step furnishes the methyl ester, which undergoes alkaline hydrolysis (2M NaOH, 60°C) to yield the target carboxylic acid (CAS: 1638767-55-1; MW: 256.06 g/mol) [8]. Optimization studies indicate that maintaining anhydrous conditions during bromination and carboxylation improves yields by preventing hydrolytic byproducts [8].
Table 1: Key Halogenation-Carboxylation Steps
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Cyclization & N-Methylation | Methyl iodide, K₂CO₃, DMF, 80°C | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine | 75% |
Regioselective Bromination | NBS, THF, 0°C → RT, 12h | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 82% |
Palladium Carbonylation | Pd(dppf)Cl₂, CO (balloon), MeOH/THF, 70°C | Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 68% |
Ester Hydrolysis | 2M NaOH, 60°C, 4h | Target carboxylic acid | 95% |
Regioselective bromination at the electron-rich C5 position of the pyrrolopyrimidine ring is critical for downstream functionalization. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C→RT achieves >82% yield with minimal dibromination byproducts [8]. Catalyst screening reveals that Lewis acids (e.g., AlCl₃) or radical initiators are unnecessary due to the inherent nucleophilicity of C5 [8]. Solvent optimization demonstrates superior regiocontrol in THF compared to DMF or acetonitrile, attributed to THF’s moderate polarity suppressing N-bromination side reactions [8].
Microwave-assisted bromination (100°C, 15 min) further enhances reaction efficiency, reducing typical reaction times from 12 hours to <30 minutes while maintaining yields of ≥80% . Real-time monitoring via HPLC-MS confirms >99% conversion of the starting material under these conditions, eliminating the need for costly purification of incomplete reactions .
Table 2: Solvent Optimization for NBS Bromination
Solvent | Temperature | Time (h) | Yield (%) | Dibrominated Impurity (%) |
---|---|---|---|---|
THF | 0°C → RT | 12 | 82 | <2 |
DMF | RT | 6 | 65 | 10 |
Acetonitrile | RT | 8 | 71 | 8 |
Chloroform | Reflux | 4 | 78 | 5 |
Continuous flow technology addresses scalability challenges in traditional batch synthesis, particularly for exothermic bromination and high-pressure carboxylation steps. In the bromination stage, a cooled tubular reactor (0–5°C) ensures precise temperature control during NBS addition, suppressing thermal degradation and improving yield reproducibility to ±2% [6]. For carbonylation, a high-pressure Pd-catalyzed flow reactor (10 bar CO, 70°C) with immobilized Pd/C catalysts enables continuous ester formation, reducing catalyst loading to 0.5 mol% and eliminating batch-mode catalyst removal steps [6].
Integrated flow systems combining bromination, carbonylation, and hydrolysis modules achieve an overall 65% yield of the carboxylic acid with >99.5% purity. Residence times are reduced by 70% compared to batch processing, and solvent consumption decreases by 50% through in-line recycling of THF/MeOH mixtures [6].
The carboxylic acid moiety serves as a versatile handle for generating bioactive derivatives. Esterification employs N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane, producing methyl, ethyl, or benzyl esters with yields >90% . Alternatively, carboxamide derivatives form via coupling with amines (e.g., ammonia, piperidine) using HATU/OxymaPure® in DMF, achieving 75–88% yields [6].
Thermal decarboxylation (180–200°C in quinoline with catalytic copper(I) oxide) provides 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a precursor for Suzuki-Miyaura cross-coupling [6]. This pathway enables diversification at C2, as evidenced by the synthesis of 2-aryl derivatives (e.g., 2-(4-chlorophenyl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) for kinase inhibition studies [6].
Table 3: Derivative Synthesis from Carboxylic Acid Precursor
Derivative Type | Reagents/Conditions | Product Example | Yield (%) |
---|---|---|---|
Methyl ester | DCC/DMAP, CH₂Cl₂, RT, 6h | Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 92 |
Primary amide | NH₄Cl, HATU, DIPEA, DMF, 25°C, 12h | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide | 85 |
Piperidinyl amide | Piperidine, HATU, DMF, 25°C, 24h | N-(Piperidin-1-yl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide | 78 |
Decarboxylated product | Cu₂O, quinoline, 200°C, 1h | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 70 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1